Eriodictyol is a natural product found in Camellia sinensis, Prunus serrulata var. pubescens, and other organisms with data available.
Eriodictyol
CAS No.: 552-58-9
Cat. No.: VC21329299
Molecular Formula: C15H12O6
Molecular Weight: 288.25 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 552-58-9 |
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Molecular Formula | C15H12O6 |
Molecular Weight | 288.25 g/mol |
IUPAC Name | (2S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one |
Standard InChI | InChI=1S/C15H12O6/c16-8-4-11(19)15-12(20)6-13(21-14(15)5-8)7-1-2-9(17)10(18)3-7/h1-5,13,16-19H,6H2/t13-/m0/s1 |
Standard InChI Key | SBHXYTNGIZCORC-ZDUSSCGKSA-N |
Isomeric SMILES | C1[C@H](OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=C(C=C3)O)O |
Canonical SMILES | C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=C(C=C3)O)O |
Melting Point | 269 - 270 °C |
Chemical Structure and Properties
Eriodictyol belongs to the flavanone subclass of flavonoids and is characterized by a 2,3-dihydro-2-phenylchromen-4-one backbone with hydroxyl groups at positions 5, 7, 3', and 4'. It has a chemical structure defined by the molecular formula C15H12O6 with a molecular weight of 288.25 g/mol . The official IUPAC name is (S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one .
The physical and chemical properties of eriodictyol are summarized in the following table:
Property | Value |
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Molecular Formula | C15H12O6 |
Molecular Weight | 288.25 g/mol |
CAS Number | 552-58-9 |
Melting Point | 270°C |
Boiling Point | 625.2±55.0 °C (Predicted) |
Density | 1.586±0.06 g/cm³ (Predicted) |
Water Solubility | 70 mg/L (20°C) |
Physical Form | Solid |
Color | White to Pale Beige |
pKa | 7.49±0.40 (Predicted) |
Stability | Hygroscopic |
Storage Temperature | 2-8°C |
Solubility | DMSO (Slightly), Methanol (Very Slightly) |
Eriodictyol is characterized by its limited water solubility and is typically stored at 2-8°C to maintain its integrity . The naturally occurring form is the (S)-enantiomer, with this stereochemistry playing a significant role in its biological activities and interactions with molecular targets .
Natural Sources and Occurrence
Eriodictyol is distributed across several plant species, with notable sources including:
Primary Sources
Yerba Santa (Eriodictyon californicum) is the most well-known source of eriodictyol, where it was initially identified as one of the four flavanones with taste-modifying properties . This plant is native to North America and has been traditionally used for respiratory conditions .
Additional Natural Sources
Eriodictyol has been isolated from several other plant sources:
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Citrus fruits, particularly lemons, which contain both eriodictyol and its glycoside form, eriocitrin
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Afzelia africana bark, representing a recently identified source
The distribution and concentration of eriodictyol vary significantly among these sources, influenced by geographical location, growing conditions, and the specific plant part. While eriodictyol itself has limited water solubility, its glycosides (such as eriocitrin found in lemons) are more water-soluble and thus more bioavailable when consumed through dietary sources .
Pharmacological Properties
Antioxidant Activity
Eriodictyol demonstrates potent antioxidant properties through multiple mechanisms:
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Direct scavenging of reactive oxygen species (ROS)
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Chelation of metal ions that catalyze oxidation reactions
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Inhibition of enzymes involved in ROS production
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Upregulation of endogenous antioxidant defense systems
Studies on eriodictyol isolated from Afzelia africana bark have shown significant antioxidant activities against ABTS and DPPH radicals, with scavenging capacities (SC50) of 2.14 ± 0.05 and 2.51 ± 0.06 μg/mL, respectively . These values indicate superior antioxidant capacity compared to many other natural flavonoids.
The hydroxyl groups at positions 5, 7, 3', and 4' in eriodictyol's structure are crucial for its antioxidant activity, as they readily donate hydrogen atoms to neutralize free radicals. The catechol structure (ortho-dihydroxy) in the B-ring particularly enhances its antioxidant capacity, allowing for electron delocalization and formation of a stable phenoxyl radical after hydrogen donation .
Anti-inflammatory Activity
Eriodictyol exhibits significant anti-inflammatory properties through modulation of key inflammatory pathways. Recent studies have demonstrated that eriodictyol can attenuate osteoarthritis progression by inhibiting IL-1β-induced inflammation in chondrocytes .
The anti-inflammatory mechanisms of eriodictyol include:
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Inhibition of the PI3K/AKT/NF-κB signaling pathway
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Suppression of inflammatory mediators such as prostaglandin E2 (PGE2) and nitric oxide (NO)
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Reduction of matrix metalloproteinases (MMP1 and MMP3) production
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Attenuation of IL-1β-induced phosphorylation of PI3K and AKT
Research has shown that eriodictyol significantly inhibits IL-1β-induced NF-κB activation, a crucial transcription factor involved in inflammatory responses . Notably, lipid rafts play an important role in the PI3K/AKT signaling pathway that eriodictyol modulates .
Neuroprotective Effects
Eriodictyol has demonstrated significant neuroprotective properties, particularly in the context of ischemic stroke (IS) . Its ability to cross the blood-brain barrier enhances its potential as a neuroprotective agent.
The neuroprotective actions of eriodictyol include:
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Abolishing neuronal death
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Reducing infarct area
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Improving memory deficits following cerebral ischemia
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Protecting against oxidative stress in neural tissues
The molecular mechanisms underlying these effects involve the inhibition of inflammation, oxidative stress, autophagy, and apoptosis in neural tissues . By modulating these pathways, eriodictyol helps maintain cellular homeostasis and protects neurons from damage during ischemic events.
Antimicrobial Properties
Eriodictyol possesses notable antimicrobial activities against a range of pathogenic microorganisms. Studies on eriodictyol isolated from Afzelia africana bark revealed significant antimicrobial effects against both gram-positive and gram-negative bacteria, as well as fungi .
The antimicrobial profile of eriodictyol includes:
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Bacteriostatic activity (MBC/MIC > 4) against:
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Staphylococcus aureus (SA)
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Methicillin-resistant Staphylococcus aureus (MRSA)
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Fluconazole-resistant Candida albicans (CA2)
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Bactericidal effects (MBC/MIC ≤ 4) against:
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Streptococcus mutans (SM)
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Escherichia coli (EC)
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Bacillus subtilis (BS)
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Klebsiella pneumonia (KP)
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Pseudomonas aeruginosa (PA)
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Salmonella typhi (ST)
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Standard Candida albicans (CA1)
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Therapeutic Applications
Osteoarthritis
Eriodictyol shows promising therapeutic potential for osteoarthritis (OA), a degenerative joint disease characterized by cartilage degradation and inflammation. Research demonstrates that eriodictyol can attenuate OA progression through multiple mechanisms .
The therapeutic effects of eriodictyol in OA include:
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Suppression of inflammatory mediator production (PGE2, NO)
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Inhibition of matrix-degrading enzymes (MMP1, MMP3)
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Blockade of the PI3K/AKT/NF-κB signaling pathway
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Preservation of extracellular matrix components
These actions collectively reduce cartilage degradation, decrease inflammatory responses in joint tissues, and potentially slow OA progression. The inhibitory effect of eriodictyol on the PI3K/AKT/NF-κB pathway is particularly significant, as this pathway is centrally involved in the inflammatory and degenerative processes of OA .
Ischemic Stroke
Eriodictyol has demonstrated significant therapeutic potential in ischemic stroke (IS), a condition characterized by interrupted blood supply to the brain leading to neuronal damage . Current clinical strategies for IS, including intravenous alteplase and thrombectomy, have limited therapeutic windows, underscoring the need for new interventions.
Preclinical studies in diverse cell lines and animal models have established eriodictyol as a feasible agent capable of specifically ameliorating IS . The molecular mechanisms primarily involve inhibition of inflammation, oxidative stress, autophagy, and apoptosis.
While preclinical evidence is promising, well-designed clinical trials are still needed to validate the beneficial effects of eriodictyol against IS in humans . Future research should focus on optimizing delivery methods, dosage, and timing of eriodictyol administration.
Biosynthesis and Production
Microbial Production
Given the growing interest in eriodictyol's therapeutic potential, significant efforts have been made to develop microbial production systems for this valuable flavonoid:
Escherichia coli Systems
E. coli has been engineered to produce eriodictyol from various precursors:
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From L-tyrosine, reaching 107 mg/L through metabolic engineering
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From glucose through de novo biosynthesis, with yields of approximately 50 mg/L
The production of eriodictyol in E. coli involves the expression of multiple genes, including TAL from Rhodotorula glutinis, 4CL, CHS, CHI, and F3'H . Researchers have enhanced production by creating a fusion protein of truncated F3'H and truncated CPR (cytochrome P450 reductase) to improve solubility and activity .
Streptomyces Systems
Recent research has developed Streptomyces albidoflavus strains for de novo biosynthesis of eriodictyol:
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The Golden Standard toolkit and CRISPR-Cas9 genetic engineering were used to optimize production
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A chimeric F3'H design enhanced enzyme activity by 13-fold compared to the non-chimeric version
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Deletion of three native biosynthetic gene clusters and their replacement with plant genes matBC increased malonyl-CoA availability
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These modifications resulted in a 1.8-fold increase in eriodictyol production compared to the wild-type strain
The development of S. albidoflavus as a bacterial factory for eriodictyol represents a significant advance, as it provides a system for de novo biosynthesis without the need for expensive precursors .
Production Enhancement Strategies
Key strategies employed to enhance microbial production of eriodictyol include:
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Pathway optimization through balanced gene expression
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Enzyme engineering through fusion proteins and chimeric designs
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Metabolic engineering to enhance malonyl-CoA availability
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Genome editing to delete competing pathways and redirect metabolic flux
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Medium optimization and fermentation condition improvements
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